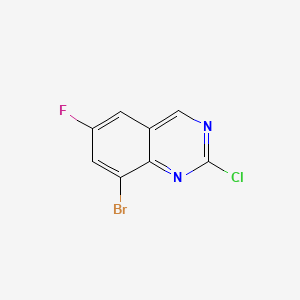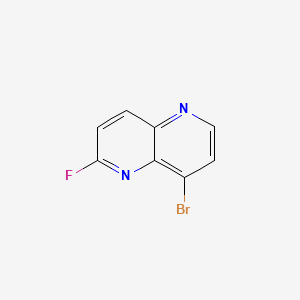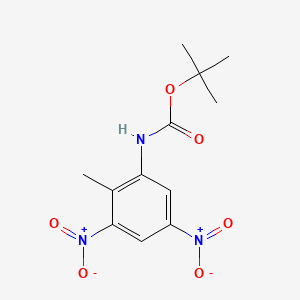
tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate: is an organic compound with the molecular formula C12H15N3O6 and a molecular weight of 297.26 g/mol . This compound is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a 2-methyl group, and two nitro groups on a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate typically involves the reaction of 2-methyl-3,5-dinitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl carbamates depending on the nucleophile used.
科学的研究の応用
Chemistry: tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a protecting group for amines in peptide synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe to investigate protein-ligand interactions .
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals and as a stabilizer in polymer production .
作用機序
The mechanism of action of tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. The nitro groups play a crucial role in these interactions by participating in redox reactions and forming reactive intermediates .
類似化合物との比較
tert-Butyl carbamate: A simpler analogue without the nitro and methyl groups.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group.
Phenyl carbamate: Lacks the tert-butyl and nitro groups.
Uniqueness: tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate is unique due to the presence of both nitro groups and a tert-butyl group, which confer distinct chemical reactivity and stability. The nitro groups enhance its electron-withdrawing properties, making it a versatile intermediate in various chemical reactions .
特性
IUPAC Name |
tert-butyl N-(2-methyl-3,5-dinitrophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c1-7-9(13-11(16)21-12(2,3)4)5-8(14(17)18)6-10(7)15(19)20/h5-6H,1-4H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDRBUAYGVFYTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152554 |
Source


|
| Record name | Carbamic acid, N-(2-methyl-3,5-dinitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1588441-20-6 |
Source


|
| Record name | Carbamic acid, N-(2-methyl-3,5-dinitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2-methyl-3,5-dinitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Bromobenzo[d]oxazol-2-amine](/img/structure/B592044.png)
![7-Bromobenzo[d]oxazole](/img/structure/B592045.png)
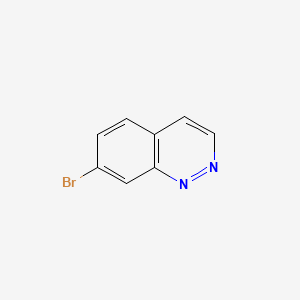
![7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B592047.png)
![7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B592048.png)
![7-Bromoimidazo[1,5-a]pyridine](/img/structure/B592049.png)
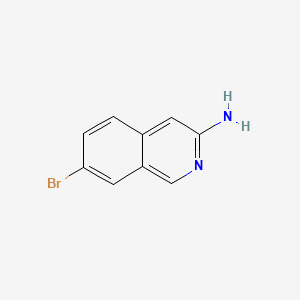
![Cholesteryl oleate, [oleate-9,10-3H]](/img/structure/B592054.png)
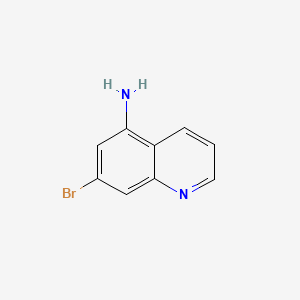
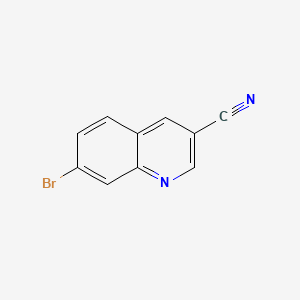
![7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B592061.png)
